molecular formula C11H11NO4 B8755887 2-Ethyl-3-(3-nitrophenyl)propenoic acid

2-Ethyl-3-(3-nitrophenyl)propenoic acid

Cat. No.: B8755887
M. Wt: 221.21 g/mol
InChI Key: QMUHBYNLXQHZNR-UHFFFAOYSA-N
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Description

2-Ethyl-3-(3-nitrophenyl)propenoic acid is a substituted propenoic acid derivative characterized by an ethyl group at the α-position and a 3-nitrophenyl moiety at the β-position of the acrylic acid backbone. The ethyl substituent may enhance lipophilicity compared to simpler acrylic acids like acrylic acid (CAS 79-10-7) .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-[(3-nitrophenyl)methylidene]butanoic acid

InChI

InChI=1S/C11H11NO4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-7H,2H2,1H3,(H,13,14)

InChI Key

QMUHBYNLXQHZNR-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-Ethyl-3-(3-nitrophenyl)propenoic Acid

  • Structure: Propenoic acid backbone with ethyl (C₂H₅) and 3-nitrophenyl (C₆H₄NO₂) substituents.
  • Key Features : Electron-withdrawing nitro group increases acidity (pKa ~3–4 estimated) and stabilizes conjugated intermediates. Ethyl group enhances steric bulk and lipophilicity.

Ethyl Acrylate (CAS 140-88-5)

  • Structure : Ethyl ester of acrylic acid (CH₂=CHCOOCH₂CH₃).
  • Key Features : Ester group reduces acidity (pKa ~7–8) compared to free acids. Widely used in polymer production .

Methyl Methacrylate (MMA, CAS 80-62-6)

  • Structure : Methyl ester of methacrylic acid (CH₂=C(CH₃)COOCH₃).
  • Key Features : Methyl and α-methyl groups increase rigidity and polymerization efficiency. Boiling point: 100–101°C .

Acrylonitrile (CAS 107-13-1)

  • Structure : Nitrile derivative (CH₂=CHCN).
  • Key Features : Polar nitrile group enables use in synthetic fibers (e.g., acrylics). Higher toxicity (LD₅₀ ~78 mg/kg in rats) .

Ethyl 2-Cyano-3-(3-fluorophenyl)propenoate (CAS 1261945-15-6)

  • Structure: Ethyl ester with cyano (CN) and 3-fluorophenyl groups.
  • Key Features: Fluorine’s electronegativity enhances stability; cyano group aids in cross-coupling reactions .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Boiling Point (°C) Acidity (pKa)
This compound* C₁₁H₁₁NO₄ 221.21 (ester analog) N/A Ethyl, 3-nitrophenyl ~250–300 (est.) ~3–4 (est.)
Ethyl Acrylate C₅H₈O₂ 100.12 140-88-5 Ethyl ester 99–101 ~7–8
Methyl Methacrylate (MMA) C₅H₈O₂ 100.12 80-62-6 Methyl ester, α-methyl 100–101 ~8–9
Acrylonitrile C₃H₃N 53.06 107-13-1 Nitrile 77.3 ~1.5
Ethyl 2-Cyano-3-(3-fluorophenyl)propenoate C₁₂H₁₀FNO₂ 219.21 1261945-15-6 Cyano, 3-fluorophenyl, ethyl ester ~280–300 (est.) ~5–6 (est.)

*Data inferred from ethyl ester analog .

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